2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride 2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13720480
InChI: InChI=1S/C11H19NO2.ClH/c1-9(2,3)11-4-10(5-11,6-11)7(12)8(13)14;/h7H,4-6,12H2,1-3H3,(H,13,14);1H
SMILES: CC(C)(C)C12CC(C1)(C2)C(C(=O)O)N.Cl
Molecular Formula: C11H20ClNO2
Molecular Weight: 233.73 g/mol

2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride

CAS No.:

Cat. No.: VC13720480

Molecular Formula: C11H20ClNO2

Molecular Weight: 233.73 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride -

Specification

Molecular Formula C11H20ClNO2
Molecular Weight 233.73 g/mol
IUPAC Name 2-amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride
Standard InChI InChI=1S/C11H19NO2.ClH/c1-9(2,3)11-4-10(5-11,6-11)7(12)8(13)14;/h7H,4-6,12H2,1-3H3,(H,13,14);1H
Standard InChI Key YNRSUKIZBZAXRK-UHFFFAOYSA-N
SMILES CC(C)(C)C12CC(C1)(C2)C(C(=O)O)N.Cl
Canonical SMILES CC(C)(C)C12CC(C1)(C2)C(C(=O)O)N.Cl

Introduction

Chemical Structure and Stereochemical Features

Core Architecture

The compound’s defining feature is its bicyclo[1.1.1]pentane scaffold, a highly strained hydrocarbon system consisting of three fused rings with bridgehead carbon atoms. This structure imposes significant rigidity, reducing conformational flexibility and influencing intermolecular interactions. The tert-butyl group (C(CH3)3\text{C}(\text{CH}_{3})_{3}) at the 3-position of the bicyclo[1.1.1]pentane core introduces steric bulk, further stabilizing the molecule against torsional strain .

Stereochemical Configuration

The chiral center at the 2-position of the acetic acid side chain confers stereochemical specificity. The (2S)-enantiomer is the predominant form, as evidenced by its association with the CAS number 944313-19-3 . This configuration is critical for potential biological activity, as enantiomeric purity often dictates molecular recognition in pharmacological contexts. The hydrochloride salt form, denoted by the CAS number 944278-22-2 , enhances aqueous solubility through ionic dissociation, a property leveraged in formulation development .

Table 1: Comparative Structural Properties of the Free Base and Hydrochloride Salt

PropertyFree BaseHydrochloride Salt
Molecular FormulaC11H19NO2\text{C}_{11}\text{H}_{19}\text{NO}_{2} C11H20ClNO2\text{C}_{11}\text{H}_{20}\text{ClNO}_{2}
Molecular Weight (g/mol)197.27 233.73
SolubilityLimited in aqueous mediaEnhanced due to ionic character
StabilityModerateImproved via salt formation

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride typically begins with the construction of the bicyclo[1.1.1]pentane core. Modern methodologies often employ [1.1.1]propellane as a precursor, undergoing radical or transition metal-catalyzed reactions to introduce substituents. Subsequent functionalization involves:

  • Alkylation: Introduction of the tert-butyl group via Friedel-Crafts or nucleophilic substitution.

  • Amino Acid Incorporation: Coupling of the bicyclic intermediate with a protected glycine derivative, followed by deprotection to yield the free amino acid .

  • Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt, optimizing stability and handling .

Analytical Characterization

Advanced spectroscopic techniques validate structural integrity:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR spectra confirm the bicyclo[1.1.1]pentane geometry and tert-butyl substituent .

  • Mass Spectrometry: High-resolution MS aligns with the molecular ion peak at m/z 233.73 for the hydrochloride form .

  • X-ray Crystallography: Resolves the spatial arrangement of the bicyclic system and chiral center .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point range of 210–215°C for the hydrochloride salt, indicative of moderate thermal resilience. The free base exhibits lower thermal stability, decomposing above 180°C.

Solubility Profile

The hydrochloride salt demonstrates improved solubility in polar solvents such as water (≈15 mg/mL at 25°C) and methanol (≈50 mg/mL) . In contrast, the free base is sparingly soluble in water (<1 mg/mL) but dissolves in dichloromethane and dimethyl sulfoxide .

Acid-Base Behavior

The amino group (pKa9.2\text{p}K_{a} \approx 9.2) and carboxylic acid (pKa2.8\text{p}K_{a} \approx 2.8) confer zwitterionic characteristics in aqueous media . Protonation of the amino group in acidic conditions facilitates salt formation, while deprotonation at higher pH regenerates the free base.

Biological TargetObserved ActivityReference Compound
HIV-1 ProteaseIC50=0.8μM\text{IC}_{50} = 0.8 \, \mu\text{M}Bicyclo[1.1.1]pentane derivative
NMDA ReceptorAntagonism (Ki=12nMK_{i} = 12 \, \text{nM})Rigid glutamic acid analog

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